molecular formula C12H14N4O4S B1216506 3,6-Dimethoxy-4-sulfanilamidopyridazine CAS No. 1230-33-7

3,6-Dimethoxy-4-sulfanilamidopyridazine

Cat. No.: B1216506
CAS No.: 1230-33-7
M. Wt: 310.33 g/mol
InChI Key: HSPPDULLZBLHRE-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-4-sulfanilamidopyridazine is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of methoxy groups at the 3rd and 6th positions, a sulfanilamide group at the 4th position, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-4-sulfanilamidopyridazine typically involves the reaction of 3,6-dimethoxypyridazine with sulfanilamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethoxy-4-sulfanilamidopyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanilamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3,6-Dimethoxy-4-sulfanilamidopyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-4-sulfanilamidopyridazine involves its interaction with specific molecular targets and pathways. The sulfanilamide group is known to inhibit the synthesis of folic acid in bacteria, leading to its antimicrobial activity. The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

    Sulfadimethoxine: A sulfonamide antibiotic with similar structural features but different biological activities.

    Sulfamethoxazole: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness: 3,6-Dimethoxy-4-sulfanilamidopyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfanilamide groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-N-(3,6-dimethoxypyridazin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-7-10(12(20-2)15-14-11)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPPDULLZBLHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037615
Record name 3,6-Dimethoxy-4-sulfanilamidopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230-33-7
Record name 3,6-Dimethoxy-4-sulfanilamidopyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethoxy-4-sulfanilamidopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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